Methyl 4-iodopentanoate

Description

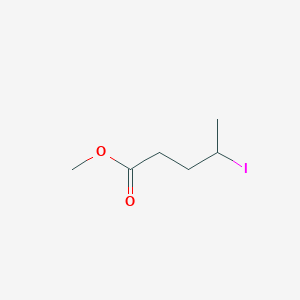

Methyl 4-iodopentanoate (C₆H₁₁IO₂) is a halogenated methyl ester characterized by an iodine atom at the 4th carbon of the pentanoate backbone. Its molecular weight is approximately 242.03 g/mol, significantly influenced by the iodine substituent. Structurally, it consists of a linear five-carbon chain with a methyl ester group at position 1 and an iodine atom at position 4. This compound is primarily utilized in organic synthesis, where the iodine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C6H11IO2 |

|---|---|

Molecular Weight |

242.05 g/mol |

IUPAC Name |

methyl 4-iodopentanoate |

InChI |

InChI=1S/C6H11IO2/c1-5(7)3-4-6(8)9-2/h5H,3-4H2,1-2H3 |

InChI Key |

QCHKDISHVFQBRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-iodopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the iodination of methyl pentanoate. This can be achieved by treating methyl pentanoate with iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodopentanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The compound can be reduced to form methyl 4-pentanoate by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-iodopentanoic acid or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

Substitution: 4-hydroxypentanoate.

Reduction: Methyl pentanoate.

Oxidation: 4-iodopentanoic acid.

Scientific Research Applications

Methyl 4-iodopentanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

Industry: This compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-iodopentanoate involves its reactivity as an ester and the presence of the iodine atom. The ester functional group can undergo hydrolysis to release 4-iodopentanoic acid and methanol. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 4-iodopentanoate belongs to the broader family of methyl esters, which vary in substituents and functional groups. Key comparisons include:

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₁₁IO₂ | 242.03 | Ester, Iodoalkane | Linear chain with iodine at C4 |

| Methyl 4-oxopentanoate | C₆H₁₀O₃ | 130.14 | Ester, Ketone | Linear chain with ketone at C4 |

| Methyl pentanoate | C₆H₁₂O₂ | 116.16 | Ester | Unsubstituted linear chain |

| 4-Methylpentyl 4-methylpentanoate | C₁₁H₂₂O₂ | 186.29 | Ester | Branched chain with methyl groups |

Data Sources: Molecular weights and formulas for Methyl 4-oxopentanoate and branched esters are derived from experimental data in and .

Physical Properties

- Boiling Points: Methyl pentanoate (unsubstituted) has a boiling point of ~148°C, while this compound is expected to exhibit a higher boiling point due to increased molecular weight and stronger London dispersion forces from iodine. Branched esters like 4-Methylpentyl 4-methylpentanoate typically have lower boiling points than linear isomers due to reduced surface area.

- Volatility: Methyl 4-oxopentanoate, with a ketone group, may exhibit higher volatility than this compound but lower than non-polar esters like methyl pentanoate ( references methyl salicylate as a VOC, suggesting ketones enhance volatility).

Isotopic and Deuterated Analogs

Deuterated esters, such as 4-Methylpentanoic acid-d12 (), are used in isotopic labeling for metabolic studies. While this compound lacks direct deuterated analogs in the evidence, its iodine substituent could similarly serve as a heavy-atom label in spectroscopy.

Research Findings and Trends

- Synthetic Utility: this compound’s iodine enhances its utility in cross-coupling reactions, contrasting with Methyl 4-oxopentanoate’s role in condensation reactions.

- Biological Relevance : Esters like sandaracopimaric acid methyl ester () exhibit bioactivity in plant resins, whereas iodinated esters are underexplored in natural systems but pivotal in medicinal chemistry.

- Environmental Impact : Halogenated esters may pose environmental risks due to iodine’s persistence, unlike biodegradable unsubstituted esters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-iodopentanoate, and how can its purity be validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification of 4-iodopentanoic acid. Key validation steps include:

- Characterization : Use H/C NMR to confirm ester group formation (δ ~3.6–3.8 ppm for methoxy protons) and iodinated carbon signals (δ ~20–30 ppm in C NMR) .

- Purity Assessment : GC-MS or HPLC with UV detection (λ = 254 nm) to detect iodine-containing impurities. Report retention times and peak integration thresholds (e.g., >98% purity) .

- Table 1 : Common Synthetic Routes and Characterization Metrics

| Method | Yield (%) | Purity (%) | Key Characterization Tools |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 95–98 | NMR, GC-MS |

| Esterification | 70–80 | 97–99 | HPLC, FT-IR |

Q. How should researchers design controlled experiments to study the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Variables : Vary catalysts (e.g., Pd(0)/Pd(II)), bases (KCO, EtN), and solvents (DMF, THF).

- Controls : Include a no-catalyst condition and a non-iodinated ester analog to confirm iodine’s role.

- Data Collection : Monitor reaction progress via TLC (R shifts) and quantify yields using internal standards (e.g., anthracene) in GC .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound degradation products be resolved?

- Methodological Answer :

- Hypothesis Testing : If unexpected peaks arise in NMR (e.g., new carbonyl signals), conduct tandem MS/MS to identify fragmentation pathways.

- Stability Studies : Expose the compound to light, heat, or moisture, and compare degradation pathways using Arrhenius plots (for thermal decay) or UV-visible spectroscopy (photodegradation) .

- Statistical Analysis : Apply principal component analysis (PCA) to distinguish artifact peaks from genuine degradation signals .

Q. What strategies mitigate steric hindrance effects during this compound’s participation in Suzuki-Miyaura couplings?

- Methodological Answer :

- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.

- Solvent Optimization : Use high-polarity solvents (e.g., DMSO) to stabilize transition states.

- Kinetic Analysis : Conduct pseudo-first-order experiments to quantify rate constants under varying steric conditions. Report ΔG values from Eyring plots .

Q. How do isotopic labeling studies (e.g., C, H) improve mechanistic understanding of this compound’s reactivity?

- Methodological Answer :

- Labeling Targets : Synthesize C-labeled analogs at the carbonyl or β-carbon positions.

- Mechanistic Probes : Use H-KIE (kinetic isotope effect) studies to identify rate-determining steps (e.g., oxidative addition vs. transmetallation).

- Data Interpretation : Correlate isotopic shifts in NMR with bond-breaking/forming events .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in this compound-based kinetic studies?

- Methodological Answer :

- Standardization : Calibrate instruments (e.g., NMR, HPLC) using certified reference materials.

- Replication : Perform triplicate runs with independent batches. Report mean ± SD and use ANOVA to assess batch-to-batch variability .

- Negative Controls : Include a non-reactive substrate (e.g., methyl pentanoate) to confirm iodine’s specific reactivity .

Methodological Best Practices

- Experimental Design : Align hypotheses with gaps in literature (e.g., understudied solvent effects in iodinated ester reactions) .

- Data Presentation : Use SI units, avoid undefined acronyms, and provide raw data in appendices .

- Peer Review Preparation : Address potential critiques by preemptively discussing limitations (e.g., air sensitivity of intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.